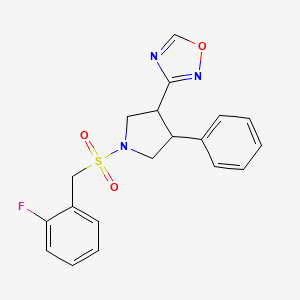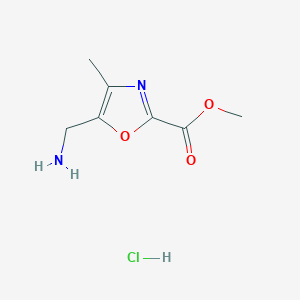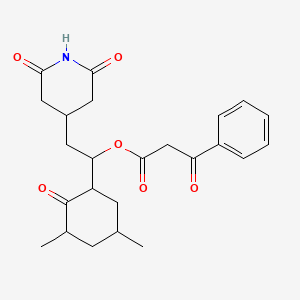
N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic compounds that have been found in many biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, and antitumor drugs . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Synthesis Analysis
The synthesis of compounds bearing imidazo[2,1-b]thiazole scaffolds, which are similar to the compound , has been reported . These compounds were designed and synthesized based on the optimization of a virtual screening hit compound .Molecular Structure Analysis
The thiazole ring in the compound is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including the compound , can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Agrochemicals and Pesticides
Thiazole derivatives find applications in agrochemicals and pesticides. Their unique chemical properties make them effective in protecting crops from pests, diseases, and weeds. Researchers have explored modified thiazole-based compounds for enhanced pesticidal activity .
Industrial Applications
Thiazoles contribute to industrial processes such as rubber vulcanization, liquid crystal synthesis, and catalyst development. Their presence in dyes, pigments, and chromophores underscores their importance in materials science and manufacturing .
Photographic Sensitizers
Thiazoles serve as sensitizers in photographic films, enhancing light sensitivity and improving image quality. Their ability to absorb and transfer energy makes them valuable components in photography .
- Other Health Benefits : Thiazoles have been investigated for anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Natural Products and Vitamins
Thiazole moieties appear in various natural products, including vitamin B1 (thiamine) and penicillin. Their structural significance underscores their role in biological systems .
Drug Design and Discovery
Thiazoles feature prominently in medicinal chemistry. They are part of antibiotics (e.g., penicillin), antidepressants (e.g., pramipexole), antiulcer agents (e.g., nizatidine), and cancer treatments (e.g., tiazofurin). Researchers continue to explore modifications at different positions to create novel molecules with potent therapeutic effects .
Mécanisme D'action
While the exact mechanism of action of “N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide” is not specified in the sources, thiazoles have been found in many biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, and antitumor drugs . These activities are likely due to interactions with various biological targets.
Orientations Futures
Thiazoles have been the focus of much research due to their diverse biological activities . Future research could focus on further exploring the biological activities of “N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide” and similar compounds, as well as optimizing their properties for potential therapeutic applications .
Propriétés
IUPAC Name |
N-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S2/c1-2-9(18)14-8-3-4-11(17-16-8)21-7-10(19)15-12-13-5-6-20-12/h3-6H,2,7H2,1H3,(H,13,15,19)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMNEUAILHSECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2676623.png)
![N-[2-(1,6-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2676624.png)

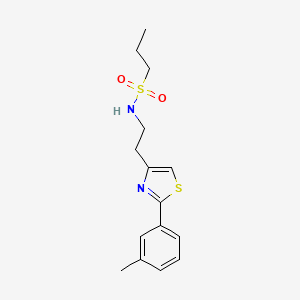
![N-(3,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2676627.png)

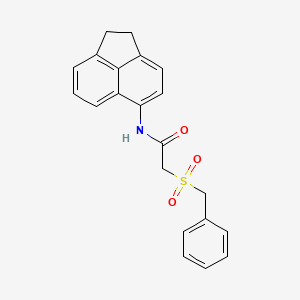
![1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2676632.png)
